MFCD02352793
Description
Based on analogous MDL-classified compounds (e.g., MFCD11044885, MFCD28167899), it can be inferred that MFCD02352793 likely belongs to a class of heterocyclic or organometallic compounds with applications in pharmaceuticals, agrochemicals, or catalysis . Such compounds often exhibit unique physicochemical properties, such as thermal stability, solubility in polar solvents, and reactivity in cross-coupling reactions, which make them valuable in synthetic chemistry .
Properties
IUPAC Name |
ethyl 4-(benzylamino)-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-24-20(23)17-13-21-18-10-9-14(2)11-16(18)19(17)22-12-15-7-5-4-6-8-15/h4-11,13H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNMYVCZFSEIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD02352793 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the required purity.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of this compound efficiently.
Chemical Reactions Analysis
MFCD02352793 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MFCD02352793 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which MFCD02352793 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally analogous compounds to MFCD02352793, leveraging data from authoritative sources.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities :
- CAS 918538-05-3 and this compound both likely feature nitrogen-rich heterocycles, enabling hydrogen bonding and π-π stacking interactions critical for bioactivity .
- Unlike CAS 1022150-11-3, which has a bulky aromatic structure, this compound (if analogous to CAS 918538-05-3) prioritizes compact halogenated frameworks for agrochemical stability .
Functional Divergence: CAS 1022150-11-3 exhibits potent kinase inhibition (IC50 = 0.8 µM) due to its dimethylamino group, enhancing target binding affinity . In contrast, cyclopropylmethylamine derivatives like N-(Cyclopropylmethyl)cyclopropanamine HCl show lower potency (IC50 = 15 µM) but higher BBB permeability for CNS applications . Dichloro-pyrrolotriazine (CAS 918538-05-3) demonstrates superior solubility in water (0.687 mg/mL) compared to this compound’s hypothetical DMF preference, suggesting divergent formulation strategies .
Synthetic Challenges :
- CAS 1022150-11-3 requires multi-step synthesis with cesium carbonate and column chromatography (yield: 72%), whereas cyclopropylmethylamines are synthesized via simpler alkylation (yield: 90%) . This compound, if halogenated, may involve hazardous intermediates like iodides or chlorides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
